![molecular formula C7H6Cl2O3 B15164729 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- CAS No. 200620-06-0](/img/structure/B15164729.png)
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[44]non-8-en-7-one, 8,9-dichloro- is a chemical compound with the molecular formula C7H6Cl2O3 It is characterized by a spirocyclic structure containing two oxygen atoms and two chlorine atoms
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable diol with a chlorinating agent to introduce the chlorine atoms. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production .
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylthio)-: This compound has a similar spirocyclic structure but includes a phenylthio group, which may alter its reactivity and applications.
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-:
The uniqueness of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
200620-06-0 |
|---|---|
Molekularformel |
C7H6Cl2O3 |
Molekulargewicht |
209.02 g/mol |
IUPAC-Name |
8,9-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C7H6Cl2O3/c8-5-4(10)3-7(6(5)9)11-1-2-12-7/h1-3H2 |
InChI-Schlüssel |
HIKBMDKRDDYNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC(=O)C(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



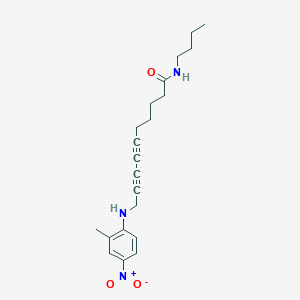
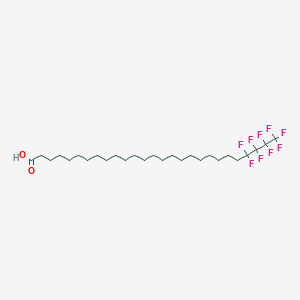
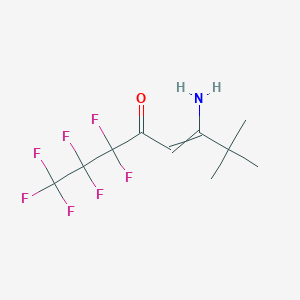


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
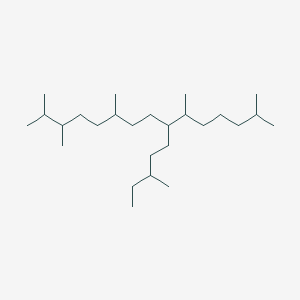
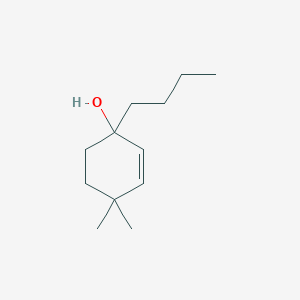
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

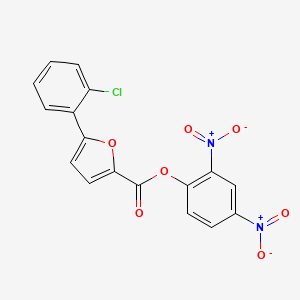
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
